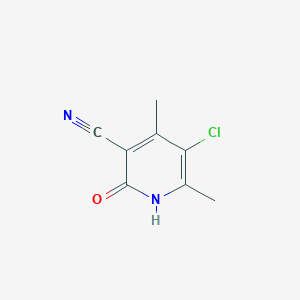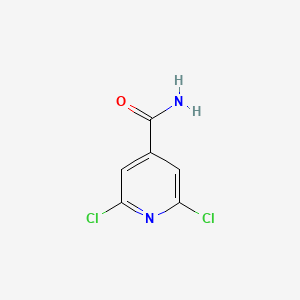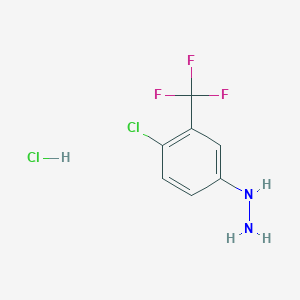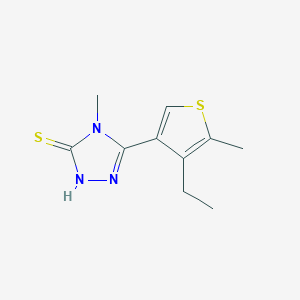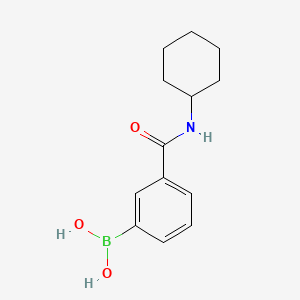![molecular formula C16H13Cl2N3O5 B1350746 6-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-1,3-dimethyl-6H-furo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B1350746.png)
6-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-1,3-dimethyl-6H-furo[2,3-d]pyrimidine-2,4,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-1,3-dimethyl-6H-furo[2,3-d]pyrimidine-2,4,5-trione is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-1,3-dimethyl-6H-furo[2,3-d]pyrimidine-2,4,5-trione typically involves multiple steps. One common approach includes the following steps:
Formation of the furo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the oxo groups: Oxidation reactions are employed to introduce the oxo groups at specific positions on the core structure.
Formation of the carbaldehyde group: This step involves the selective introduction of the aldehyde group at the desired position.
Oxime formation: The final step involves the reaction of the carbaldehyde with 2,4-dichlorobenzyl hydroxylamine to form the oxime derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-1,3-dimethyl-6H-furo[2,3-d]pyrimidine-2,4,5-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
6-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-1,3-dimethyl-6H-furo[2,3-d]pyrimidine-2,4,5-trione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-1,3-dimethyl-6H-furo[2,3-d]pyrimidine-2,4,5-trione involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with target molecules, while the oxo groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-1,3-dimethyl-6H-furo[2,3-d]pyrimidine-2,4,5-trione
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C16H13Cl2N3O5 |
|---|---|
Peso molecular |
398.2 g/mol |
Nombre IUPAC |
6-[(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione |
InChI |
InChI=1S/C16H13Cl2N3O5/c1-20-14(23)12-13(22)11(26-15(12)21(2)16(20)24)6-19-25-7-8-3-4-9(17)5-10(8)18/h3-6,11H,7H2,1-2H3 |
Clave InChI |
SYBKLWHLMMBUGO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)C(O2)C=NOCC3=C(C=C(C=C3)Cl)Cl)C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


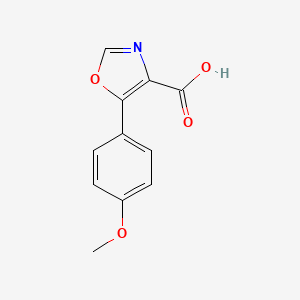
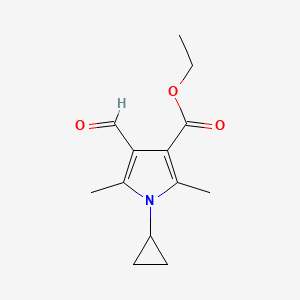
![4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid](/img/structure/B1350665.png)


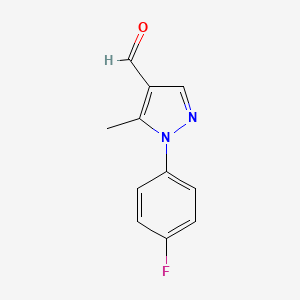
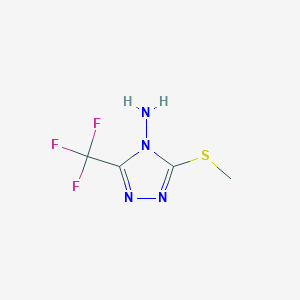
![2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol](/img/structure/B1350675.png)
